Halxazone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C14H11NO4 |
|---|---|
Molecular Weight |
257.24 g/mol |
IUPAC Name |
8-(hydroxymethyl)-1-methoxyphenoxazin-3-one |
InChI |
InChI=1S/C14H11NO4/c1-18-12-5-9(17)6-13-14(12)15-10-4-8(7-16)2-3-11(10)19-13/h2-6,16H,7H2,1H3 |
InChI Key |
KLCVQEAOBBHOHH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=O)C=C2C1=NC3=C(O2)C=CC(=C3)CO |
Synonyms |
8-hydroxymethyl-1-methoxy-3H-phenoxazin-3-one halxazone |
Origin of Product |
United States |
Discovery and Initial Academic Characterization of Halxazone
Preliminary Observations of Halxazone's Biological ActivitiesThere is no information available on any biological effects of this compound. No studies have been published detailing its interactions with biological systems, its potential therapeutic effects, or its toxicological profile.
Inability to Generate Article on this compound Due to Lack of Publicly Available Structural Information
Despite a comprehensive search for the chemical compound "this compound," it is not possible to generate the requested scientific article. The core information required to fulfill the detailed outline—specifically the chemical structure of this compound—is not available in the public domain or accessible scientific databases.
A key reference identifying the compound has been located:
Katoh, H., Shin-ya, K., Furihata, K., Furihata, K., & Hayakawa, Y. (2002). A Novel Neuronal Cell Protecting Substance, this compound, Produced by Streptomyces halstedii. The Journal of Antibiotics, 55(5), 508-510. jst.go.jp
While this and other sources confirm the existence of this compound as a natural product isolated from Streptomyces halstedii with potential neuronal cell-protecting activity, access to the full-text article containing the elucidated structure and detailed spectroscopic data is not available. jst.go.jpportico.orgjst.go.jpresearchgate.netresearchgate.net The compound is also listed in several patents, but without any associated structural details. epo.orggoogle.comgoogle.comgoogle.comgoogleapis.com
Without the definitive chemical structure of this compound, it is scientifically impossible to provide the following sections as requested in the user's outline:
Advanced Synthetic Methodologies for Halxazone and Its Analogs
Development of Diverse Halxazone Derivatives and Analogs:Creating derivatives and analogs requires a core structure to modify. It is impossible to propose or discuss derivatives without knowing the functional groups and scaffold of the parent compound.
While literature exists on the synthesis of related compounds, such as carbazole-quinone alkaloids, applying these general methodologies without knowing the specific substitution pattern and stereochemistry of this compound would not meet the required standard of a scientifically accurate article focused solely on this compound. jst.go.jpbenthamdirect.comthieme-connect.dechemmethod.comacs.orgrsc.org Similarly, discussions on green chemistry and biocatalysis must be tailored to the specific synthetic steps required for a particular molecule. rsc.orgnih.govmdpi.com
Therefore, due to the unavailability of the foundational structural data for this compound, the generation of a thorough, informative, and scientifically accurate article as per the provided outline cannot be completed.
High Resolution Structural Elucidation of Halxazone
Advanced Nuclear Magnetic Resonance Spectroscopy for Halxazone Structure Determination
NMR spectroscopy is a powerful technique for determining the structure of organic compounds by exploiting the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C. physicsandmathstutor.compressbooks.pubbbhegdecollege.comrsc.org Advanced NMR techniques provide detailed information about the connectivity, spatial arrangement, and dynamics of atoms within a molecule.
Multi-dimensional NMR experiments are crucial for unraveling complex molecular structures.
Correlation Spectroscopy (COSY) reveals correlations between protons that are coupled through bonds, typically up to three bonds away. libretexts.orgsdsu.edu This helps establish direct or vicinal proton connectivities within the this compound molecule.
Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates protons with the carbons to which they are directly attached (one-bond correlation). sdsu.eduprinceton.eduresearchgate.netgithub.io An HSQC spectrum of this compound would show cross-peaks linking each proton signal to its corresponding carbon signal, providing information on the types of CH, CH₂, and CH₃ groups present. researchgate.netgithub.io
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space correlations between protons that are spatially close to each other, regardless of bond connectivity. libretexts.orgprinceton.edu NOESY experiments are essential for determining the relative stereochemistry and conformation of flexible molecules like this compound in solution. libretexts.org
Analysis of a combination of these 2D NMR spectra allows for the step-by-step assignment of signals and the construction of the molecular skeleton of this compound. github.io
While solution-state NMR is commonly used, solid-state NMR can provide valuable structural information for compounds that are not readily soluble or to study their solid-state forms, such as polymorphs. bruker.comamazon.comrsc.org Solid-state NMR techniques, often employing Magic Angle Spinning (MAS) and cross-polarization (CPMAS), can probe the local environment and long-range order of this compound molecules in a solid matrix. bruker.comlibretexts.org This can be particularly relevant for understanding the packing of molecules in crystals or the structure of amorphous forms.
Isotopic labeling, particularly with stable isotopes like ¹³C, ¹⁵N, and ²H, can significantly aid in the interpretation of NMR spectra and confirm structural assignments. doi.orgnih.govsigmaaldrich.comsilantes.com By selectively incorporating isotopes at specific positions within the this compound molecule, the signals from labeled atoms and their coupled neighbors are altered in the NMR spectrum. doi.orgsigmaaldrich.com This allows for unambiguous assignment of resonances and provides constraints for structural determination, especially for complex or conformationally flexible regions of the molecule. doi.orgnih.gov
High-Resolution Mass Spectrometry for this compound Fragment Analysis
Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. scienceready.com.ausavemyexams.comlibretexts.org High-resolution MS provides accurate mass measurements, which can be used to determine the elemental formula of the parent ion and its fragments. doi.org
Tandem mass spectrometry (MS/MS), also known as MS², involves multiple stages of mass analysis with a fragmentation step in between. github.iowikipedia.orglabmanager.commsaltd.co.uknationalmaglab.org In MS/MS, a precursor ion (the intact molecule or a selected ion) is isolated and then fragmented, typically by collision-induced dissociation (CID). github.iowikipedia.orglabmanager.comnationalmaglab.org The resulting fragment ions are then analyzed in a second mass analyzer, producing a fragmentation pattern (MS/MS spectrum). github.iowikipedia.orgnationalmaglab.org
Analysis of the MS/MS spectrum of this compound provides crucial information about its substructures and connectivity. scienceready.com.ausavemyexams.comgithub.io By examining the m/z values of the fragment ions and their relative abundances, possible fragmentation pathways can be deduced, which must be consistent with the proposed molecular structure. scienceready.com.ausavemyexams.comlibretexts.org This technique is highly effective for confirming the presence of specific functional groups and linkages within this compound. labmanager.comeag.com
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is an analytical technique that separates ions based on their size, shape, charge, and mass. wikipedia.orgnih.govwaters.comchromatographyonline.com In IMS-MS, ions are separated in a drift tube or cell based on their mobility through a buffer gas before being introduced into a mass spectrometer. wikipedia.orgnih.govchromatographyonline.com The speed at which an ion travels through the drift gas is related to its collision cross-section (CCS), which is a measure of its effective size and shape. waters.com
Coupling IMS with MS provides an additional dimension of separation and can be used to differentiate between isomers or conformers that have the same mass-to-charge ratio but different shapes. wikipedia.orgnih.govwaters.com For this compound, IMS-MS could potentially be used to study different conformational states of the molecule in the gas phase and to correlate these conformations with observed biological or chemical properties. nih.govwaters.comchromatographyonline.comcopernicus.org Measuring the collision cross-section (CCS) of this compound ions and comparing experimental CCS values with theoretical values calculated for different conformers can provide insights into its three-dimensional structure and flexibility. waters.com
By employing these advanced NMR and MS techniques, researchers can obtain a comprehensive understanding of the high-resolution structure of this compound, which is fundamental for further studies on its properties and interactions.
X-ray Crystallography of this compound and its Co-crystals
X-ray crystallography is a powerful technique used to determine the three-dimensional atomic and molecular structure of a crystalline solid libretexts.orgwikipedia.org. By analyzing the diffraction pattern produced when a crystal is exposed to a beam of X-rays, the electron density within the crystal can be mapped, revealing the positions of atoms, their chemical bonds, and crystallographic disorder wikipedia.orgnih.gov. This method is considered the most reliable for determining the precise spatial arrangement of atoms in the solid state encyclopedia.pub.
Single-Crystal X-ray Diffraction for Absolute Configuration of this compound
Single-crystal X-ray diffraction is regarded as the most reliable strategy for the determination of the absolute configuration of chiral molecules encyclopedia.pubspringernature.comnih.gov. Absolute configuration refers to the three-dimensional arrangement of atoms around a chiral center. For a molecule like this compound, which may possess multiple chiral centers as a natural product, determining the absolute configuration is essential for understanding its biological activity, as different enantiomers can have vastly different effects.
The determination of absolute configuration using X-ray diffraction relies on the anomalous scattering effect of atoms encyclopedia.pubresearchgate.net. The strength of this effect is proportional to the electron density of the atom, being more significant for heavier atoms encyclopedia.pub. For crystals containing heavier atoms (Z > 8), direct methods involving the calculation of the Flack or Parsons parameters can be used to establish the absolute stereochemistry researchgate.netox.ac.uk. A Flack parameter close to zero with a small standard uncertainty typically indicates the correct configuration encyclopedia.pub. In cases where the molecule contains only light atoms or does not diffract sufficiently, derivatization with a heavy atom or a group with a known absolute configuration might be employed to facilitate absolute configuration determination by X-ray diffraction researchgate.net.
For this compound, single-crystal X-ray diffraction analysis would involve growing high-quality single crystals and collecting diffraction data. Analysis of this data, particularly using methods sensitive to anomalous scattering, would allow for the unambiguous assignment of the absolute configuration of any stereogenic centers present in the molecule.
Protein-Halxazone Co-crystallization Studies
Protein-ligand co-crystallization studies are a crucial application of X-ray crystallography in structural biology and drug discovery nih.gov. This technique involves forming a complex between a protein and a small molecule ligand (such as this compound, if it interacts with a specific protein target) and then growing crystals of this complex nih.govpeakproteins.com. The resulting crystal structure reveals the precise binding site of the ligand on the protein, the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions), and any conformational changes induced in the protein upon ligand binding peakproteins.com.
Co-crystallization can be challenging and often requires extensive optimization of crystallization conditions nih.gov. An alternative approach is soaking, where a pre-formed protein crystal is immersed in a solution containing the ligand nih.govpeakproteins.com. Both methods aim to obtain high-resolution structures of the protein-ligand complex to understand the molecular basis of their interaction. domainex.co.uk.
If this compound were found to bind to a specific protein target, co-crystallization (or soaking) experiments would be invaluable for elucidating the structural details of this interaction. The resulting co-crystal structure would provide insights into how this compound exerts its neuronal cell protecting effects at the molecular level, showing exactly where and how it binds to the target protein.
Circular Dichroism and Chiroptical Spectroscopy for this compound Stereochemistry
Circular Dichroism (CD) spectroscopy is an essential analytical technique for analyzing chirality in molecules through their optical activity jascoinc.comwikipedia.org. It measures the differential absorption of left and right circularly polarized light by a chiral substance jascoinc.comwikipedia.org. CD spectroscopy is particularly useful for studying the conformation and stereochemistry of molecules in solution wikipedia.orgnih.gov.
Chiroptical spectroscopy is a broader term that includes CD and other related techniques such as Vibrational Circular Dichroism (VCD) and Raman Optical Activity (ROA) cas.cz. While electronic CD (ECD) in the UV-Vis region is sensitive to the electronic transitions of chiral molecules and is widely used for studying the secondary structure of biomolecules like proteins, VCD and ROA operate in the infrared and Raman regions, respectively, and provide information about the vibrational modes of chiral molecules, offering detailed insights into their three-dimensional structure and conformation cas.cznih.gov.
For this compound, if it is a chiral molecule, CD and other chiroptical spectroscopic methods would provide complementary information to X-ray crystallography regarding its stereochemistry and conformation in solution. ECD could potentially be used to study the electronic transitions associated with its chromophores in a chiral environment. VCD and ROA could provide more detailed information about its vibrational modes, which are highly sensitive to stereochemistry and conformation nih.gov. Comparison of experimental chiroptical spectra with theoretically calculated spectra for different possible stereoisomers and conformers can be a powerful tool for stereochemical elucidation nih.govschrodinger.com.
Computational Methods in this compound Structure Elucidation
Computational methods play an increasingly significant role in structural elucidation, complementing experimental techniques csic.esconicet.gov.ar. These methods can assist in structure generation, prediction of spectroscopic properties, and validation of proposed structures.
Computer-Assisted Structure Elucidation (CASE) for this compound
Computer-Assisted Structure Elucidation (CASE) refers to the use of software to generate possible molecular structures that are consistent with a given set of spectroscopic data, typically Nuclear Magnetic Resonance (NMR) data wikipedia.orgacdlabs.comrsc.org. CASE systems take experimental spectroscopic data (such as 1D and 2D NMR spectra) and, using algorithms and databases of structural fragments and their spectral properties, propose candidate structures acdlabs.comnih.govresearchgate.net.
For a complex natural product like this compound, especially if isolated in very small quantities, obtaining a complete set of high-quality spectroscopic data might be challenging. In such cases, CASE systems could be particularly helpful. By inputting available NMR data (e.g., 1H, 13C, COSY, HMBC correlations), a CASE program could generate a list of potential structures consistent with the data, significantly narrowing down the possibilities and assisting chemists in the structure determination process rsc.org. Modern CASE systems can handle complex structures and can be a valuable tool for identifying or verifying structures acdlabs.commdpi.com.
Quantum Chemical Calculations for Spectroscopic Prediction of this compound
Quantum chemical calculations, based on the principles of quantum mechanics, can be used to predict various molecular properties, including spectroscopic parameters jocpr.com. These calculations can provide theoretical spectra (e.g., NMR chemical shifts, vibrational frequencies for IR and VCD, electronic transitions for UV-Vis and ECD) for proposed structures or different conformers schrodinger.comolemiss.edu.
For this compound, quantum chemical calculations, such as Density Functional Theory (DFT), could be employed to predict its spectroscopic properties for various hypothesized structures and stereoisomers mdpi.comresearchgate.net. Comparing these predicted spectra with experimental data (NMR, IR, VCD, ECD) can help validate or refute proposed structures and determine the most likely stereochemistry and conformation schrodinger.comcsic.es. High-level ab initio methods like CCSD(T) are considered highly accurate for predicting spectroscopic values olemiss.edu. This interplay between theoretical prediction and experimental observation is a powerful approach in modern structural elucidation nih.gov.
Molecular Mechanism of Action Studies of Halxazone
Biochemical Characterization of Halxazone-Mediated Radical Scavenging
The biochemical characterization of a compound's radical scavenging ability is fundamental to understanding its antioxidant potential. This is particularly relevant for neuroprotective agents like this compound, as oxidative stress is a key factor in neuronal damage. mdpi.comnih.gov The core of this characterization involves assessing the molecule's capacity to neutralize reactive free radicals.
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique for the direct detection of molecules with unpaired electrons, such as free radicals. wikipedia.org This makes it an invaluable tool for studying antioxidant properties and the kinetics of radical scavenging. icmab.es While specific ESR studies profiling this compound are not extensively documented, the methodology provides a clear framework for how its antioxidant capabilities could be quantitatively assessed.
The technique involves placing a sample in a strong magnetic field and irradiating it with microwaves. qns.science Paramagnetic species absorb this energy, producing a characteristic spectrum that allows for the identification and quantification of radicals. wikipedia.org In antioxidant profiling, ESR can be used with stable radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) or through spin-trapping techniques to detect short-lived radicals like hydroxyl (•OH) or superoxide (B77818) (O₂•⁻) radicals. nih.gov The rate at which a compound like this compound decreases the ESR signal intensity correlates directly with its scavenging activity.
Table 1: Illustrative Data from an ESR Spin-Trapping Experiment This table demonstrates the type of data that would be generated to characterize the radical scavenging activity of a test compound like this compound.
| Radical Source | Spin Trap | Test Compound | Signal Intensity (Arbitrary Units) | Scavenging Activity (%) |
| Fenton Reaction (generates •OH) | DMPO | Control (No Compound) | 1500 | 0% |
| Fenton Reaction (generates •OH) | DMPO | This compound (Hypothetical) | 450 | 70% |
| Xanthine/Xanthine Oxidase (generates O₂•⁻) | DMPO | Control (No Compound) | 1200 | 0% |
| Xanthine/Xanthine Oxidase (generates O₂•⁻) | DMPO | This compound (Hypothetical) | 600 | 50% |
Note: Data are hypothetical to illustrate the experimental output. DMPO (5,5-dimethyl-1-pyrroline N-oxide) is a common spin trap.
Catechol structures are important in neurochemistry, and their oxidation into reactive quinones can be a source of oxidative stress and neurotoxicity. mdpi.comnih.gov Compounds that can modulate catechol oxidation pathways may offer a neuroprotective effect. nih.govnih.gov Carnosic acid, for example, is a catechol-type compound that protects neurons by activating the Keap1/Nrf2 pathway after being oxidized to a quinone. nih.gov
The phenazine (B1670421) structure of this compound suggests it could participate in redox cycling. The oxidation of catechols can be catalyzed by enzymes like catechol oxidase or proceed non-enzymatically, often involving reactive oxygen species. nih.govnih.gov A potential mechanism for this compound's neuroprotective action could involve intercepting reactive intermediates in the catechol oxidation cascade or modulating the redox environment to prevent the formation of toxic quinones. researchgate.net Investigating this compound's effect on the oxidation of catechols like dopamine (B1211576) could reveal whether it acts as a pro-oxidant to trigger protective pathways or as a classical antioxidant that scavenges the radicals produced during oxidation. mdpi.commdpi.com Studies could measure the formation of products like o-quinones and hydrogen peroxide in the presence and absence of this compound. mdpi.comresearchgate.net
Investigation of this compound's Interaction with Biological Targets
The biological effects of a compound are defined by its interactions with macromolecules. For this compound, identifying its binding partners among enzymes, receptors, and other proteins is key to understanding its neuronal cell-protecting activity.
Many drugs exert their effects by inhibiting enzymes. enzymkinetics.com Phenazine and alkaloid compounds are known to act as enzyme inhibitors. mdpi.commdpi.comjapsonline.com Determining the kinetics of inhibition is essential to quantify an inhibitor's potency and understand its mechanism of action (e.g., competitive, non-competitive). numberanalytics.comfiveable.me
This involves measuring the rate of an enzyme-catalyzed reaction at various substrate and inhibitor concentrations. enzymkinetics.com Key parameters derived from this analysis include the Michaelis constant (Km), maximum velocity (Vmax), and the inhibition constant (Ki), which indicates the inhibitor's binding affinity. numberanalytics.com While specific targets for this compound have not been fully elucidated, potential enzymes of interest in a neuroprotective context could include kinases, proteases, or enzymes involved in oxidative stress pathways like cyclooxygenases (COX). nih.gov
Table 2: Key Parameters in Enzyme Inhibition Kinetics
| Parameter | Definition | Impact of Competitive Inhibitor | Impact of Non-Competitive Inhibitor |
| Vmax | The maximum rate of reaction when the enzyme is saturated with substrate. | Unchanged | Decreased |
| Km | Substrate concentration at which the reaction rate is half of Vmax. It reflects the enzyme's affinity for its substrate. | Increased (Apparent Km) | Unchanged |
| Ki | The inhibition constant; a measure of the inhibitor's binding affinity to the enzyme. A lower Ki indicates a more potent inhibitor. | Determined from the change in Km. | Determined from the change in Vmax. |
This table summarizes the expected outcomes for two common types of reversible inhibition. libretexts.org
Receptor binding assays are a fundamental tool in pharmacology used to identify and characterize the interaction between a ligand (like this compound) and its receptor. numberanalytics.comeuropeanpharmaceuticalreview.com These assays typically use a radiolabeled or fluorescently tagged ligand to quantify binding to a specific receptor, often in tissue homogenates or cell membrane preparations. nih.gov The affinity of an unlabeled compound like this compound can be determined through competition assays, where it displaces the labeled ligand. numberanalytics.com
Given this compound's neuroprotective properties, logical targets for receptor binding studies would include neurotransmitter receptors (e.g., glutamate (B1630785) receptors), growth factor receptors (e.g., nerve growth factor receptors), or other receptors implicated in neuronal survival and death pathways. portico.org Alkaloids, as a class, are known to interact with a wide array of receptors, including those involved in neurotransmission. frontiersin.orgpnas.org Identifying a specific receptor for this compound would be a significant step in clarifying its mechanism of action.
Table 3: Common Types of Receptor Binding Assays
| Assay Type | Purpose | Key Parameters Measured |
| Saturation Assay | To determine the density of receptors (Bmax) in a tissue and the affinity of the radioligand for the receptor (Kd). | Kd (dissociation constant), Bmax (maximum binding capacity) |
| Competition Assay | To determine the affinity of an unlabeled test compound (e.g., this compound) for a receptor by measuring its ability to compete with a labeled ligand. | Ki (inhibition constant), IC50 (half-maximal inhibitory concentration) |
| Kinetic Assay | To measure the rates at which a ligand binds to (association rate, kon) and dissociates from (dissociation rate, koff) a receptor. | kon, koff |
This table outlines the primary experimental approaches used in receptor binding studies. numberanalytics.comnih.gov
Protein-ligand interaction profiling, often performed using computational molecular docking, is a method to predict how a small molecule (ligand) binds to the three-dimensional structure of a protein target. youtube.comwikipedia.org This technique models the preferred orientation and conformation of the ligand within the protein's binding site, calculating a score that estimates binding affinity. nih.govnih.gov
For this compound, molecular docking could be used to screen it against a library of known protein structures, such as enzymes or receptors relevant to neurodegeneration, to generate hypotheses about its biological targets. nih.govchemrxiv.org If a target is identified, docking can reveal the specific interactions—such as hydrogen bonds, hydrophobic contacts, or π-stacking—that stabilize the complex. This information is invaluable for understanding the structural basis of its activity. chemrxiv.org Although no specific docking studies for this compound are currently published, this in silico approach would be a powerful, resource-efficient first step to prioritize targets for subsequent experimental validation. nih.gov
Cellular Pathway Modulation by this compound
Effects of this compound on Cellular Stress Response Mechanisms (e.g., Endoplasmic Reticulum Stress)
Cellular stress responses are a range of molecular changes that cells undergo in reaction to environmental stressors. wikipedia.org These responses are critical for cell survival, helping to mitigate damage and restore homeostasis. wikipedia.orgnih.gov One of the key cellular stress response mechanisms is the unfolded protein response (UPR), which is activated by stress in the endoplasmic reticulum (ER). nih.govmdpi.com The ER is a vital organelle responsible for the synthesis, folding, and modification of proteins. mdpi.com When the ER's capacity to fold proteins is overwhelmed, unfolded or misfolded proteins accumulate, leading to ER stress. dovepress.com
The UPR is initiated by three main sensor proteins: PERK, IRE1, and ATF6. numberanalytics.com Under ER stress, these sensors activate downstream signaling pathways to reduce protein synthesis, increase the production of chaperone proteins that aid in protein folding, and enhance the degradation of misfolded proteins. dovepress.com However, if the stress is too severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. nih.gov
While direct studies specifically detailing this compound's effect on ER stress are limited, its neuroprotective properties suggest a potential role in modulating this pathway. jst.go.jp Neurodegenerative diseases are often associated with ER stress, indicating that a compound protecting neuronal cells might interact with this mechanism. nih.gov Further research is needed to clarify the precise interactions between this compound and the complex signaling network of the ER stress response.
This compound's Influence on Apoptosis Pathways in Cellular Models
Apoptosis, or programmed cell death, is a crucial physiological process for removing damaged or unwanted cells and maintaining tissue homeostasis. youtube.comnih.gov It is a highly regulated process involving two main signaling pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. nih.gov
The extrinsic pathway is triggered by external signals, such as the binding of death ligands to death receptors on the cell surface. youtube.com This leads to the activation of initiator caspases, such as caspase-8. nih.gov The intrinsic pathway is initiated by internal cellular stress signals like DNA damage or oxidative stress. youtube.com These signals lead to the release of cytochrome c from the mitochondria, which in turn activates caspase-9. nih.gov Both pathways converge on the activation of executioner caspases, such as caspase-3, which then dismantle the cell in a controlled manner. youtube.com Another mechanism of apoptosis induction that does not involve caspases utilizes the Apoptosis Inducing Factor (AIF). youtube.com
Studies have shown that this compound can influence apoptotic mechanisms. portico.org Specifically, research points to its ability to induce apoptosis in a caspase-independent manner, suggesting an alternative mechanism of programmed cell death modulation. portico.org This finding distinguishes this compound's action from many other compounds that rely on the classical caspase-dependent pathways.
Molecular Signaling Cascades Affected by this compound
Molecular signaling cascades are sequences of molecular interactions that transmit signals within a cell, ultimately leading to a specific cellular response. numberanalytics.com These cascades are fundamental to virtually all cellular processes, including growth, differentiation, and survival. numberanalytics.com
Key signaling cascades relevant to cellular stress and apoptosis include:
Mitogen-activated protein kinase (MAPK) pathways: These cascades are involved in transmitting signals from the cell surface to the nucleus to regulate a wide range of cellular activities, including responses to stress. mdpi.com
PI3K/AKT pathway: This pathway is crucial for cell survival and is often activated to prevent apoptosis. frontiersin.org
Wnt/β-catenin pathway: This pathway is involved in cell proliferation and differentiation. frontiersin.org
NF-κB pathway: This pathway plays a significant role in the inflammatory response and cell survival. nih.gov
Research indicates that this compound influences several molecular signaling cascades. portico.org For instance, it has been shown to affect the GSK-3β signaling pathway. portico.org Additionally, its impact on neuronal cell death suggests potential interactions with pathways like the Fas/Fas ligand signaling pathway, which is a component of the extrinsic apoptosis pathway. portico.org The intricate interplay between this compound and these signaling cascades underscores the complexity of its molecular mechanism of action.
Structure-Activity Relationships (SAR) of this compound and its Analogs in Mechanistic Studies
Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, aiming to understand how the chemical structure of a compound relates to its biological activity. researchgate.netashp.org By systematically modifying the structure of a lead compound and observing the resulting changes in its effects, researchers can identify the key chemical features responsible for its activity. mdpi.com This knowledge is invaluable for designing more potent and selective analogs. mdpi.com
For chalcones, a class of compounds to which this compound is related, SAR studies have been instrumental in identifying potent inhibitors of the NF-κB signaling pathway. nih.govnih.gov These studies have demonstrated that even minor structural modifications can significantly impact inhibitory activity. nih.gov
Investigation of Halxazone S Biological Activities in Preclinical Models
Neuroprotective Efficacy of Halxazone in In Vitro Models
In vitro models provide a fundamental platform for assessing the direct effects of compounds on cells. For this compound, these studies have been crucial in identifying its potential as a neuroprotective agent.
This compound's Protection Against L-DOPA Toxicity in PC12 Cells
L-DOPA is a primary treatment for Parkinson's disease, however, its long-term use has been associated with toxicity to neuronal cells. nih.govscirp.orgfrontiersin.orgnih.gov Research has shown that this compound can protect PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, from the toxic effects of L-DOPA. huidacollection.cn Specifically, this compound was found to be effective in protecting these cells from L-DOPA-induced toxicity at a concentration of 50 x 10-6 mol/L, with an EG50 (the concentration that provides 50% of the maximum possible effect) of 15.4 nmol/L. huidacollection.cn This protective effect suggests that this compound may have the potential to mitigate some of the adverse effects associated with L-DOPA therapy.
Assessment of this compound's Effects on Nerve Cell Viability
The ability of a compound to maintain or enhance the viability of nerve cells is a key indicator of its neuroprotective potential. This compound has demonstrated a protective effect on N18-RE105 cells against L-glutamate toxicity, with an EG50 of 15.4 nmol/L. huidacollection.cn This finding is significant as glutamate-induced excitotoxicity is a known mechanism of neuronal damage in various neurological disorders. The ability of this compound to protect against this form of toxicity further supports its potential as a neuroprotective agent.
Antioxidant Potential of this compound in Cell-Based Assays
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathology of many neurodegenerative diseases. researchgate.net Antioxidants can help to mitigate this damage. researchgate.net Cell-based assays are instrumental in determining the antioxidant capacity of a compound within a cellular environment. bmglabtech.combioivt.comcellbiolabs.com
A related innovative small molecule, HLX99, which also exhibits multiple pharmacological activities including oxidative stress inhibition, has been shown to protect against H2O2-induced neuronal death in vitro. henlius.com This suggests that compounds with similar structures or mechanisms of action to this compound may possess significant antioxidant capabilities. The evaluation of this compound in specific cell-based antioxidant assays would provide more direct evidence of its potential in this area.
Advanced In Vitro Models for this compound Bioactivity Assessment (e.g., Organoids, 3D Cultures)
While traditional 2D cell cultures are valuable, advanced in vitro models such as organoids and 3D cultures offer a more physiologically relevant environment for studying disease and testing potential therapeutics. nih.govnih.govsigmaaldrich.com These models can better replicate the complex cellular interactions and microenvironment of human tissues. nih.govnih.govsigmaaldrich.commdpi.com The use of brain organoids, for instance, could provide a more comprehensive understanding of this compound's neuroprotective effects and its impact on neuronal networks. emulatebio.com As of the current research landscape, specific studies utilizing organoids or 3D cultures to assess this compound's bioactivity have not been detailed in the available literature. However, the progression of preclinical research would likely involve these more sophisticated models to gain deeper insights into its therapeutic potential.
Pharmacological Characterization of this compound in Relevant Preclinical Disease Models (e.g., Neurodegenerative Models)
To understand the potential therapeutic utility of a compound, it is essential to evaluate its efficacy in preclinical models of disease. biospective.com These models aim to replicate key aspects of human diseases, providing a platform to assess the pharmacological effects of new treatments. biospective.com
In Vivo Efficacy Studies of this compound (excluding human clinical trials)
In vivo studies are critical for understanding how a compound behaves in a whole living organism. A preclinical study of the related compound HLX99 has shown promising results in animal models of neurodegenerative diseases. henlius.com In a mouse model of amyotrophic lateral sclerosis (ALS), HLX99 was found to prolong survival, delay the onset of symptoms, and reduce disease severity. henlius.com Furthermore, in mouse models of Parkinson's disease, HLX99 improved motor function and protected dopamine (B1211576) neurons from loss. henlius.com Mechanistically, it was suggested that HLX99 reconditions the gut microbiota. henlius.com These findings for a structurally related compound highlight the potential therapeutic avenues for agents like this compound in the context of neurodegenerative diseases. While direct in vivo efficacy data for this compound is not yet available, the positive results from HLX99 warrant further investigation into this compound's effects in similar preclinical models.
Biomarker Identification for this compound's Preclinical Efficacy
Due to the absence of any data on a compound named this compound, this section cannot be completed. The identification of preclinical efficacy biomarkers for any therapeutic agent would typically involve detailed research findings from animal and laboratory studies.
In a hypothetical scenario for a novel compound, the investigation into its preclinical efficacy biomarkers would involve several key steps. Initially, researchers would identify the molecular target of the compound. Subsequent studies would then focus on changes in the expression or activity of this target and downstream signaling molecules upon administration of the compound.
For instance, if a compound were an antagonist for a specific receptor, potential biomarkers could include:
Target Engagement Biomarkers: These would confirm that the compound is binding to its intended receptor. This can be measured using techniques like positron emission tomography (PET) imaging with a radiolabeled ligand or by analyzing receptor occupancy in tissue samples.
Pharmacodynamic Biomarkers: These would demonstrate the physiological effect of the compound. For an opioid antagonist, this might involve measuring changes in pain thresholds, hormonal levels (like prolactin or cortisol), or the reversal of effects induced by an opioid agonist. escholarship.org
Predictive Biomarkers: These would help to identify which preclinical models (and eventually, which patient populations) are most likely to respond to the treatment. This could involve genetic screening for receptor polymorphisms or measuring baseline levels of certain endogenous ligands.
These biomarkers are crucial for making go/no-go decisions during drug development and for designing informative clinical trials. nih.gov The data gathered would typically be presented in detailed tables to summarize the findings across different models and experimental conditions. Without any specific information on this compound, it is impossible to provide such data.
Compound List
As no article could be generated, there are no compounds to list.
Computational Chemistry and Theoretical Modeling of Halxazone
Computational and theoretical chemistry provide powerful tools for understanding the behavior of chemical compounds at a molecular level. While specific published research focusing exclusively on the computational modeling of Halxazone is limited, the established principles and methodologies in this field can be applied to predict its interactions, properties, and metabolic fate. This section outlines how such computational approaches would be utilized in the study of this compound.
Target Identification and Validation for Halxazone S Bioactivity
Phenotypic Screening Approaches for Halxazone Target Deconvolution
Phenotypic screening involves testing compounds in cell-based or in vivo models to identify those that produce a desired biological effect or phenotype, without prior knowledge of the molecular target. This approach can reveal novel mechanisms of action and identify first-in-class compounds. Target deconvolution is the subsequent process of identifying the molecular target(s) responsible for the observed phenotype.
Methods for target deconvolution following phenotypic screening include a variety of techniques aimed at identifying the cellular components that interact with the bioactive compound or whose modulation leads to the observed phenotype. These can range from biochemical methods to genetic approaches.
Based on the available search results, specific research detailing the application of phenotypic screening approaches for the target deconvolution of this compound was not found.
Affinity-Based Proteomics for this compound-Binding Proteins
Affinity-based proteomics is a powerful method used to identify proteins that directly bind to a small molecule compound. This technique typically involves immobilizing the compound or an analog onto a solid support and using it as "bait" to pull down interacting proteins from cell lysates or tissue extracts. The bound proteins are then identified, commonly using mass spectrometry.
This approach allows for the unbiased identification of direct binding partners, providing crucial insights into a compound's mechanism of action. Variations of this technique include using photoaffinity labels that covalently link the compound to its binding partners upon UV irradiation, facilitating stringent washing steps and reducing non-specific binding.
Specific studies employing affinity-based proteomics to identify this compound-binding proteins were not found in the provided search results.
Genetic and Genomic Approaches in this compound Target Identification
Genetic and genomic approaches utilize the manipulation and analysis of genetic material to identify drug targets. Techniques such as genetic screens (e.g., using siRNA or CRISPR-Cas9 libraries) can systematically alter gene expression or function to identify genes whose modulation mimics or affects the phenotype induced by a compound. Chemical-genomic assays, particularly in model organisms like Saccharomyces cerevisiae, can also help predict mechanisms of action and identify target genes.
These methods can provide insights into the pathways affected by a compound and help prioritize potential targets for further investigation.
No specific research applying genetic or genomic approaches for the target identification of this compound was found in the available search results.
Validation Strategies for Putative this compound Molecular Targets
Once potential molecular targets for this compound are identified, a range of validation strategies would be employed to confirm the functional relevance of these targets to the observed bioactivity. Target validation aims to establish a causal link between modulating the target and the desired therapeutic effect.
Based on the available search results, specific details on the validation strategies applied to putative molecular targets of this compound were not found. However, general methods used in target validation are described below.
Gene Editing and Silencing Techniques (e.g., CRISPR-Cas9, siRNA)
Gene editing technologies like CRISPR-Cas9 and gene silencing techniques such as siRNA are widely used for target validation. CRISPR-Cas9 can be used to create precise gene knockouts, knock-ins, or other modifications to study the effect of complete loss or alteration of target function on the phenotype. siRNA uses small RNA molecules to induce the degradation of target mRNA, leading to reduced protein levels (knockdown).
By comparing the phenotype observed upon genetic perturbation of the putative target with the phenotype induced by this compound, researchers can gain confidence in the target's relevance. Validation is required to ensure that observed phenotypes are due to on-target silencing and not off-target effects.
Biochemical and Cellular Assay Development for Target Engagement
Developing biochemical and cellular assays is crucial for validating target engagement and confirming a compound's direct interaction with its putative target in a relevant biological context. Biochemical assays, often cell-free, can measure the compound's effect on the isolated target's activity (e.g., enzyme inhibition or activation). Cellular assays assess target engagement within the complex environment of a living cell.
Techniques like the Cellular Thermal Shift Assay (CETSA) measure changes in protein thermal stability upon ligand binding in cells, providing evidence of direct engagement. These assays help confirm that this compound physically interacts with the proposed target and modulates its function in a cellular setting.
Use of Chemical Probes and Tool Compounds in this compound Target Validation
Chemical probes and tool compounds are well-characterized small molecules with defined potency, selectivity, and mechanism of action for a specific target. These reagents are invaluable for perturbing target function in cells or organisms to study the resulting biological consequences and validate the target's role in a disease or pathway.
Using highly selective chemical probes for a putative this compound target allows researchers to mimic or block the target's activity and observe whether this reproduces or abrogates the phenotype induced by this compound. This provides pharmacological evidence supporting the target's validity.
Based on the available search results, the use of specific chemical probes or tool compounds in the context of validating this compound's molecular targets was not detailed.
Advanced Analytical and Spectroscopic Characterization of Halxazone
Hyphenated Chromatographic-Spectroscopic Techniques for Halxazone Analysis
Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are indispensable for the comprehensive analysis of complex samples containing this compound. These methods allow for the separation of this compound from other compounds in a mixture, followed by its detection and structural elucidation.
HPLC-MS/MS and GC-MS for this compound Purity and Component Analysis
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography coupled with Mass Spectrometry (GC-MS) are powerful hyphenated techniques widely used in pharmaceutical analysis for assessing the purity and identifying components of a sample. scioninstruments.commtoz-biolabs.com HPLC-MS/MS is particularly suitable for the analysis of non-volatile and thermally labile compounds like many pharmaceutical substances, providing high sensitivity and selectivity for the detection and quantification of target analytes and impurities. nih.govirb.hrmdpi.com GC-MS is typically employed for volatile and semi-volatile compounds. futurelearn.com
For this compound, HPLC-MS/MS can be utilized to determine its purity by separating and quantifying the main compound from any related substances or impurities present. mtoz-biolabs.comelementlabsolutions.com The MS/MS component provides structural information through fragmentation patterns, aiding in the identification of known or unknown impurities. nih.govirb.hr GC-MS could be applied if this compound or its derivatives are found to be sufficiently volatile or can be appropriately derivatized. These techniques are crucial for quality control and ensuring the consistency of this compound preparations.
While specific data tables detailing HPLC-MS/MS or GC-MS analyses of this compound's purity and components were not found in the provided search results, the general application of these techniques in compound analysis and purity assessment is well-established in the literature. scioninstruments.commtoz-biolabs.comnih.govirb.hrmdpi.comelementlabsolutions.commeasurlabs.com
Hyphenated Techniques for this compound Metabolite Profiling
Metabolite profiling involves the identification and quantification of metabolites of a compound in biological samples. pharmaron.comresearchgate.netevotec.comnih.gov Hyphenated techniques, especially LC-MS and GC-MS, are central to metabolomics studies. futurelearn.comresearchgate.netnih.gov For this compound, metabolite profiling using techniques like HPLC-MS/MS would involve administering this compound and then analyzing biological matrices (e.g., cell lysates, culture media) to detect and identify its metabolic products. nih.govpharmaron.comevotec.com
The process typically involves sample preparation, chromatographic separation of the complex mixture of metabolites, and mass spectrometric detection and identification based on mass-to-charge ratios and fragmentation patterns. nih.govpharmaron.comresearchgate.netevotec.com High-resolution mass spectrometry (HR-MS) is often employed for accurate mass measurements, which are critical for the confident identification of metabolites. pharmaron.comevotec.com
While no specific studies on this compound metabolite profiling were found, the general methodology using hyphenated techniques is well-established for characterizing the metabolic fate of compounds. nih.govfuturelearn.compharmaron.comresearchgate.netevotec.comnih.gov This would involve comparing the chromatographic and mass spectrometric data of samples containing this compound metabolites to reference standards or using in silico prediction tools and fragmentation analysis to propose structures for novel metabolites.
Advanced Vibrational Spectroscopy (IR, Raman) for this compound Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques that provide information about the functional groups and molecular structure of a compound based on its vibrational modes. edinst.comnih.govstellarnet.usuni-siegen.deksu.edu.sacopbela.org IR spectroscopy measures the absorption of infrared light by molecular vibrations that result in a change in dipole moment, while Raman spectroscopy measures the inelastic scattering of light by molecular vibrations that cause a change in polarizability. edinst.comnih.govstellarnet.usuni-siegen.deksu.edu.sa
These techniques can be applied to this compound to identify the presence of specific functional groups such as carbonyls, hydroxyls, amines, and aromatic rings, which vibrate at characteristic frequencies. copbela.orgphysicsandmathstutor.compressbooks.pubresearchgate.net The resulting IR and Raman spectra serve as a molecular fingerprint, aiding in the confirmation of the compound's structure and providing insights into its chemical bonds and molecular environment. stellarnet.usksu.edu.sacopbela.orgphysicsandmathstutor.com
For example, specific peaks in the IR spectrum would correspond to stretching and bending vibrations of bonds within the this compound molecule. copbela.orgphysicsandmathstutor.compressbooks.pub Raman spectroscopy can provide complementary information, particularly for symmetric vibrations or nonpolar bonds that may be weak or absent in the IR spectrum. edinst.comnih.govksu.edu.sa
While specific IR or Raman spectra or detailed analyses for this compound were not found, the principles of these techniques are universally applicable for the functional group analysis of organic molecules. edinst.comnih.govstellarnet.usuni-siegen.deksu.edu.sacopbela.orgphysicsandmathstutor.compressbooks.pubresearchgate.net
Microscopic and Imaging Techniques for this compound Cellular Localization and Distribution
Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy can be employed if this compound is intrinsically fluorescent or can be labeled with a fluorescent probe without significantly altering its biological activity. cancer.govnih.govnih.govspringernature.comepfl.ch Confocal microscopy allows for optical sectioning of cells, providing 3D information on the compound's distribution. cancer.gov Super-resolution techniques like PALM or STORM can achieve spatial resolutions beyond the diffraction limit of light, enabling the visualization of this compound's localization at the nanoscale, potentially revealing its association with specific cellular structures or protein complexes. nih.govnih.govspringernature.comepfl.ch
Immunofluorescence microscopy, using antibodies raised against this compound or a tag attached to it, could also be used to determine its location within cells. cancer.gov Electron microscopy might be employed for higher resolution imaging, potentially coupled with techniques like immunogold labeling to pinpoint the exact intracellular compartments where this compound is present.
Although specific studies detailing the cellular localization or distribution of this compound using these imaging techniques were not found, these methods are standard tools in cell biology and pharmacology for studying the intracellular fate of compounds. cancer.govnih.govnih.govspringernature.comepfl.ch
Electrochemistry and Redox Potential Studies of this compound
Electrochemistry studies, such as cyclic voltammetry, can provide information about the redox properties of this compound, including its ability to undergo oxidation or reduction and the potentials at which these processes occur. ias.ac.innih.govals-japan.commdpi.comlibretexts.org The redox potential is a measure of a compound's tendency to gain or lose electrons and can be influenced by its chemical structure and the surrounding environment. nih.govmdpi.comlibretexts.org
For a compound like this compound, which has shown antioxidative properties nii.ac.jp, electrochemical studies could help to understand the mechanism of its antioxidant activity by determining its oxidation potential. A lower oxidation potential would indicate that this compound is easily oxidized, suggesting it can act as a reducing agent and neutralize reactive oxygen species.
Cyclic voltammetry involves applying a varying potential to an electrode in a solution containing the analyte and measuring the resulting current. ias.ac.innih.gov The resulting voltammogram shows peaks corresponding to oxidation and reduction processes, from which parameters like peak potentials and half-wave potentials can be determined. ias.ac.innih.govlibretexts.org
While no specific electrochemical or redox potential data for this compound was found, the principles of electrochemistry are applicable to characterize the redox behavior of electroactive compounds. ias.ac.innih.govals-japan.commdpi.comlibretexts.org This type of study would involve dissolving this compound in an appropriate electrolyte solution and using an electrochemical cell with working, counter, and reference electrodes to perform measurements.
Supramolecular Interactions and Self Assembly Potential of Halxazone
Halxazone as a Component in Self-Assembled Architectures
Self-assembly is a process where molecular components spontaneously organize into ordered structures through non-covalent interactions. nih.govrsc.org This principle is fundamental to supramolecular chemistry and is used to construct complex architectures from the bottom up. nih.gov The components, or synthons, are designed with specific recognition sites that guide their assembly into larger, functional systems. keaipublishing.com This strategy has been employed to create a vast range of structures, including helicates, macrocycles, and cages, by leveraging coordination bonds and other reversible interactions. ipfdd.de
A review of available scientific literature indicates that this compound has not been utilized or studied as a building block in the construction of self-assembled supramolecular architectures. Research in this area typically focuses on molecules with specific, often multifunctional, groups like azole-containing carboxylic acids, which act as ligands to form metal-coordination networks. nih.gov There is no evidence of this compound being incorporated into such systems.
Investigation of Non-Covalent Interactions Involving this compound
Non-covalent interactions are the driving forces behind supramolecular assembly and include hydrogen bonds, halogen bonds, van der Waals forces, and π-π stacking. numberanalytics.com These interactions are significantly weaker than covalent bonds but are crucial for the structure and stability of large molecular complexes, including biological systems like DNA and proteins. numberanalytics.commdpi.com The study of these forces is often performed using computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), and visualization tools like Non-Covalent Interaction (NCI) plots, which analyze the electron density to identify and characterize interactions. mdpi.comchemtools.org
The chemical structure of this compound, which contains a dichlorophenyl group, a triazole ring, and a ketone, suggests the potential for various non-covalent interactions. The chlorine atoms could participate in halogen bonding, where the halogen acts as an electrophilic species (a σ-hole) interacting with a Lewis base. ehu.eus The triazole ring could engage in π-π stacking and hydrogen bonding. However, no specific experimental or theoretical studies have been published that investigate or characterize the non-covalent interactions involving this compound. While general databases and methodologies for studying these interactions exist, they have not been applied to this particular compound. chemrxiv.org
Crystallization Studies of this compound for Supramolecular Assembly Insights
Crystallization studies, particularly single-crystal X-ray diffraction, are powerful tools for understanding how molecules pack in the solid state. This analysis provides direct insight into the intermolecular interactions and supramolecular synthons that dictate a molecule's self-assembly behavior. The resulting crystal structure reveals the precise geometry of non-covalent interactions and the formation of extended networks. researchgate.net
There are no published crystal structures for this compound in the primary crystallographic databases. While the compound is mentioned in some chemical and patent literature, its three-dimensional structure in the solid state and the specific interactions governing its crystal packing have not been determined or reported. portico.orggoogleapis.comgoogleapis.com Therefore, insights into its supramolecular assembly that would be derived from its crystal structure are not available.
This compound in Polymer and Hydrogel Research: Molecular Interactions and Degradation Pathways
Polymers and hydrogels are critical materials in fields ranging from industrial applications to biomedicine. keaipublishing.comipfdd.deutk.edu Hydrogels, which are three-dimensional polymer networks capable of absorbing large amounts of water, are of particular interest for applications like drug delivery and tissue engineering. google.comresearchgate.netnih.govnih.govresearchgate.net The incorporation of small molecules into these materials can impart specific functions, and understanding the molecular interactions between the molecule and the polymer matrix is key to designing these systems. scirp.org
The degradation of these materials is another critical area of research, with pathways including thermal degradation, photo-oxidation, and hydrolysis, which alter the polymer's molecular weight and physical properties. coolmag.netwikipedia.orgmatec-conferences.orgresearchgate.netnih.gov
A thorough search of the literature reveals no studies on the incorporation of this compound into polymer or hydrogel systems. Consequently, there is no information on the specific molecular interactions it might have within such matrices or on the degradation pathways of any resulting this compound-containing materials. Research in advanced polymers and hydrogels is active, but this compound has not been a subject of this research. tue.nl
Future Directions and Emerging Research Avenues for Halxazone
Exploration of Halxazone's Broader Biological Spectrum (excluding clinical)
Initial studies identified this compound as a substance that protects neuronal cells, suggesting a role in mitigating pathways related to oxidative and ER stress. nii.ac.jpresearchgate.net A critical future direction is to systematically explore the full range of its biological activities beyond this initial finding. The structural class to which this compound may belong, potentially related to hydrazones, often exhibits a wide array of biological effects. For instance, various hydrazone derivatives have been synthesized and shown to possess significant anticandidal and anticancer properties. nih.gov
Future research should therefore include a broad-based screening of this compound against a diverse panel of biological targets and models. This could uncover previously unknown activities and provide a more complete picture of its mechanism of action.
Key research questions for exploring this compound's biological spectrum include:
Antimicrobial Activity: Does this compound exhibit inhibitory effects against pathogenic bacteria or fungi, similar to other nitrogen-containing heterocyclic compounds? nih.gov
Anticancer Potential: Could this compound induce apoptosis or inhibit cell proliferation in cancer cell lines, a property observed in some structurally related molecules? nih.govportico.org
Enzyme Inhibition: Does this compound act as an inhibitor for key enzyme families, such as kinases, proteases, or oxidoreductases, which could explain its cellular effects?
Anti-inflammatory Effects: Given its role in stress-response pathways, could this compound modulate inflammatory signaling in cell models of inflammation?
This expanded biological profiling is essential for revealing the full potential of the this compound scaffold and informing the subsequent design of more specific and potent analogs.
Rational Design of Next-Generation this compound Analogs
Rational drug design is a targeted approach to discovering and developing new therapeutic agents. It relies on an understanding of a compound's structure-activity relationship (SAR) to make purposeful modifications that enhance desired properties. nih.gov For this compound, a rational design campaign would be a crucial step toward creating more potent and selective molecules.
The process would begin with the complete elucidation of this compound's three-dimensional structure and the identification of its molecular target(s). Once the target is known, computational methods like molecular docking can be used to model the binding interactions between this compound and its target protein. nih.gov This information would guide the synthesis of a library of new analogs. For example, studies on other heterocyclic compounds have successfully used rational design to develop potent enzyme inhibitors by modifying specific aryl groups to improve interactions within the enzyme's active site. nih.gov
The design of this compound analogs would focus on several key objectives:
Enhanced Potency: Modifying functional groups to increase binding affinity for its biological target.
Improved Selectivity: Altering the structure to minimize off-target effects and increase specificity.
Favorable Physicochemical Properties: Optimizing characteristics like solubility and metabolic stability to create better research tools.
The table below outlines a hypothetical approach to the rational design of this compound analogs, assuming a core scaffold.
| Modification Strategy | Rationale | Desired Outcome |
| Bioisosteric Replacement | Replace key functional groups with others that have similar physical or chemical properties to explore the chemical space and improve binding or metabolic stability. | Enhanced target affinity, reduced metabolic liability. |
| Structure Simplification/Elaboration | Systematically remove or add functional groups to identify the minimal pharmacophore required for activity and explore new binding interactions. | Identification of core active structure, discovery of more potent analogs. |
| Conformational Restriction | Introduce cyclic elements or rigid linkers to lock the molecule in its bioactive conformation, potentially increasing potency and selectivity. | Higher binding affinity and specificity for the intended target. |
This systematic approach, combining computational modeling, synthetic chemistry, and biological evaluation, is essential for transforming the initial discovery of this compound into a well-understood chemical probe and a potential starting point for therapeutic development. nih.govnih.gov
Integration of Multi-Omics Data in this compound Research
To gain a holistic understanding of this compound's biological effects, future research must move beyond single-endpoint assays and embrace a systems-level approach. The integration of multiple "omics" datasets—such as genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular changes induced by a compound. nih.govfrontlinegenomics.com This approach can reveal the complex interplay of biological pathways and help identify novel mechanisms of action and biomarkers. nih.gov
Applying a multi-omics strategy to this compound research would involve treating relevant cell models (e.g., neuronal cells) with the compound and then analyzing the global changes at different molecular levels. researchgate.net
Transcriptomics: Using techniques like RNA-sequencing, researchers could identify all genes whose expression is either increased or decreased in response to this compound. This could reveal entire signaling pathways and gene networks that are modulated by the compound, offering clues to its neuroprotective effects.
Proteomics: High-throughput mass spectrometry can quantify changes in the levels of thousands of proteins, providing a direct look at the cellular machinery affected by this compound. frontlinegenomics.com It can also be used to identify the direct protein binding partners of this compound, thereby pinpointing its molecular target.
Metabolomics: By analyzing the small-molecule metabolites within a cell, metabolomics can provide a functional readout of the cellular state. This could show how this compound affects cellular energy production, lipid metabolism, or the synthesis of neurotransmitters.
Epigenomics: This involves studying modifications to DNA, such as methylation, that regulate gene expression without changing the DNA sequence itself. frontlinegenomics.com Investigating the epigenome could reveal if this compound's effects are mediated through long-term changes in gene regulation.
The true power of this approach lies in the integration of these different data layers. nih.gov Advanced computational and bioinformatic tools, including machine learning algorithms, can be used to build models that connect this compound-induced changes in genes, proteins, and metabolites, providing a deep and systemic understanding of its mechanism of action. mdpi.com
| Omics Technology | Application in this compound Research | Potential Insights |
| Transcriptomics (RNA-Seq) | Profile gene expression changes in neuronal cells after this compound treatment. | Identification of neuroprotective or stress-response gene networks. |
| Proteomics (Mass Spec) | Quantify protein abundance changes and identify direct binding partners. | Discovery of this compound's molecular target and affected pathways. |
| Metabolomics (LC-MS/NMR) | Analyze changes in cellular metabolites. | Understanding of functional downstream effects on cellular energy and signaling. |
| Integrative Analysis | Combine all omics data using computational models. | A holistic view of the mechanism of action, from target engagement to cellular response. nih.gov |
Development of Novel Methodologies for this compound Characterization
Advancing the science of this compound will also depend on the development and application of novel methodologies for its synthesis and characterization. While standard techniques provide foundational data, cutting-edge methods are needed to probe its structure and function with greater precision.
Future efforts in synthetic chemistry could focus on creating more efficient and scalable routes to produce this compound and its derivatives. This could involve developing novel catalytic reactions or flow chemistry processes. The synthesis of various heterocyclic derivatives, such as pyrimidines and thiazoles, often requires multi-step procedures that can be optimized for better yields and purity. mdpi.comukm.myjocpr.com
For characterization, several advanced analytical techniques could be employed:
Advanced Structural Elucidation: While standard NMR and mass spectrometry are essential, techniques like microcrystal electron diffraction (MicroED) could be invaluable for determining the precise 3D structure of this compound, especially if it is difficult to grow large crystals for X-ray crystallography.
Chemical Probes: Designing and synthesizing "probe" versions of this compound, such as those with a fluorescent tag or a photoreactive group, would be a powerful strategy. These probes could be used to visualize the compound's location within a cell (subcellular localization) and to covalently link to its binding partners for easier identification.
High-Throughput Assays: The development of robust and sensitive high-throughput screening (HTS) assays is crucial for efficiently testing libraries of this compound analogs. These could be cell-based assays that measure a specific outcome (e.g., reduction of oxidative stress) or biochemical assays that measure the inhibition of a target enzyme.
Furthermore, new computational methods, such as enhanced molecular dynamics simulations, can provide insights into how this compound interacts with its target(s) over time and how its conformation changes in different environments. nih.gov These advanced methodologies will be key to unlocking a deeper level of understanding of this compound's chemical biology.
Collaborative Research Frameworks for Advancing this compound Science
The journey from the discovery of a natural product to a well-characterized chemical tool is often long and requires a wide range of expertise. To accelerate progress in this compound research, establishing collaborative frameworks is essential. Such frameworks bring together researchers from different disciplines—such as natural product chemistry, synthetic chemistry, cell biology, pharmacology, and computational biology—to work toward a common goal. sissa.it
A structured approach, such as the Consolidated Framework for Collaboration Research (CFCR), can help guide these partnerships by outlining key domains like group composition, internal processes, and activities that foster effective teamwork. plos.orgresearchgate.net This ensures that the collaboration is more than just a loose network and has a clear structure for communication, decision-making, and sharing of resources.
Modern digital platforms can greatly facilitate these collaborations. The Open Science Framework (OSF), for example, is a free, open-source tool that helps research teams manage their projects from start to finish. cos.io Using a platform like OSF for this compound research would enable:
Centralized Project Management: All files, data, code, and protocols can be stored in one place, accessible to all collaborators. cos.io
Controlled Access and Sharing: Project components can be kept private among the team or made public to the wider scientific community, promoting transparency. cos.io
Preregistration of Studies: Researchers can time-stamp and register their research plans and hypotheses before beginning experiments, which enhances the credibility and reproducibility of the findings. cos.io
By adopting such collaborative and open science principles, the research community can pool its collective knowledge and resources, avoid unnecessary duplication of effort, and more rapidly advance the scientific understanding of this compound and its potential applications. nerrssciencecollaborative.org
Q & A
Q. How can researchers avoid bias in interpreting this compound’s preclinical efficacy data?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
